3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine
Overview
Description
3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine is a complex organic compound that features a triazole ring and an oxadiazole ring. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
The primary target of the compound 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine is the CXCR3 receptor . This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells.
Mode of Action
The compound interacts with the CXCR3 receptor, likely through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the receptor’s activity, which can influence the immune response.
Biochemical Pathways
The interaction of the compound with the CXCR3 receptor can affect various biochemical pathways related to the immune response. These pathways can include the migration of immune cells, the release of cytokines, and the activation of immune responses . The downstream effects of these changes can include alterations in the immune response, potentially leading to changes in the body’s response to disease or infection.
Result of Action
The result of the compound’s action can include changes in the immune response, such as altered immune cell migration and activation . These changes can potentially influence the body’s response to disease or infection.
Biochemical Analysis
Biochemical Properties
3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound is known to form hydrogen bonds and dipole interactions with biological receptors, which can modulate enzyme activity . This compound has been shown to inhibit certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and degradation . Additionally, it can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death[4][4]. Furthermore, it has been shown to affect gene expression by binding to transcription factors and altering their activity, which can result in changes in the expression of genes involved in cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and dipole interactions . It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface or within the cell, leading to changes in cellular responses . These interactions can result in alterations in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step often involves the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or acid chlorides, under dehydrating conditions.
Coupling of the Rings: The triazole and oxadiazole rings are then coupled through a series of nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.
Introduction of the Butan-1-amine Group: This final step involves the alkylation of the coupled heterocyclic system with an appropriate alkyl halide, such as 3-methylbutylamine, under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and leading to various reduced forms.
Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to introduce new substituents.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced forms of the oxadiazole ring.
Substitution Products: Various substituted triazole and oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole and oxadiazole rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in antifungal and antibacterial agents, while the oxadiazole ring is explored for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal properties.
1,3,4-Oxadiazole: Explored for its anti-inflammatory and anticancer activities.
3-methyl-1,2,4-triazole: A simpler analogue with similar biological activities.
Uniqueness
3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine is unique due to the combination of the triazole and oxadiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider spectrum of activities compared to its simpler analogues.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c1-5(2)3-6(10)9-13-8(15-16-9)7-11-4-12-14-7/h4-6H,3,10H2,1-2H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVWDVKSCDBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC(=NO1)C2=NC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039823-99-8 | |
Record name | 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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